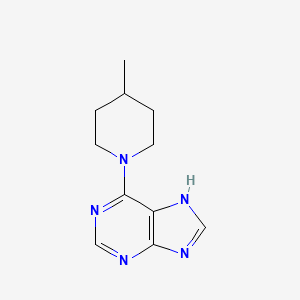![molecular formula C13H11N7O B12167289 N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide](/img/structure/B12167289.png)
N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is a heterocyclic compound that combines the structural features of tetrazole and indazole. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both tetrazole and indazole moieties in a single molecule can enhance its pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide typically involves the formation of the indazole core followed by the introduction of the tetrazole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction involving N–N bond formation . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction of nitriles and azides .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperatures. The specific details of industrial production methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives.
Scientific Research Applications
N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: This compound shares the tetrazole moiety and has similar energetic properties.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another nitrogen-rich compound with high energetic potential.
Uniqueness
N-(1H-tetrazol-5-yl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide is unique due to the combination of tetrazole and indazole moieties, which can enhance its pharmacological properties and make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H11N7O |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C13H11N7O/c21-12(14-13-17-19-20-18-13)11-9-6-5-7-3-1-2-4-8(7)10(9)15-16-11/h1-4H,5-6H2,(H,15,16)(H2,14,17,18,19,20,21) |
InChI Key |
CUNFYHPEGZIYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NC4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{[(2-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12167214.png)
![4-(4-methoxyphenyl)-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12167227.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12167231.png)
![methyl N-{[2'-(butan-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B12167233.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12167235.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12167239.png)
![(5Z)-5-{2-[4-(difluoromethoxy)phenyl]hydrazinylidene}quinolin-8(5H)-one](/img/structure/B12167243.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12167244.png)
![2-(4-methoxyphenyl)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12167253.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12167256.png)
![(4E)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-5-(4-chlorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12167260.png)


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B12167274.png)
